5,6-Dichloropyrimidin-4-ol

Kinase Inhibition Medicinal Chemistry Cancer Research

Choose 5,6-Dichloropyrimidin-4-ol for your medicinal chemistry program. Its distinct 5,6-dichloro-4-hydroxy substitution pattern provides predictable nucleophilic aromatic substitution reactivity and has demonstrated low-nanomolar inhibition of PDHK4 (IC50 21 nM) and PDK1 (IC50 62 nM), offering a high-potency starting point for kinase inhibitor SAR. Well-characterized physical properties (bp 271°C, density 1.7 g/cm³) ensure scalable, reproducible synthesis. Avoid isomeric uncertainty—select the exact validated scaffold for reliable antiviral and kinase-targeted research.

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
CAS No. 88982-91-6
Cat. No. B1418189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloropyrimidin-4-ol
CAS88982-91-6
Molecular FormulaC4H2Cl2N2O
Molecular Weight164.97 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)Cl)Cl
InChIInChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9)
InChIKeyKBPOBVJWKRFZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6): A Key Chlorinated Pyrimidine Intermediate for Kinase Inhibitor R&D and Pharmaceutical Synthesis


5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6), also known as 4,5-dichloro-6-hydroxypyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring with chlorine atoms at the 5- and 6-positions and a hydroxyl group at the 4-position. It is a crystalline solid with a molecular weight of 164.98 g/mol and a molecular formula of C4H2Cl2N2O . The compound is primarily utilized as a versatile building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals [1]. Its dual chlorine substituents and the 4-hydroxyl group provide distinct reactive handles for further derivatization, which is central to its value in medicinal chemistry programs, particularly for the development of kinase inhibitors [2].

Why Generic Pyrimidines Cannot Replace 5,6-Dichloropyrimidin-4-ol in Targeted Applications


Simple substitution of 5,6-Dichloropyrimidin-4-ol with other chlorinated or hydroxylated pyrimidine analogs is not a scientifically sound practice due to its unique electronic and steric profile. The specific 5,6-dichloro substitution pattern, combined with the 4-hydroxyl moiety, dictates a distinct reactivity profile in nucleophilic aromatic substitution (SNAr) reactions [1]. This pattern has been shown to confer a specific and quantifiable inhibition profile against certain kinase targets, such as members of the pyruvate dehydrogenase kinase (PDHK) family, which cannot be assumed for other isomers like 4,6-dichloropyrimidine or mono-chlorinated variants [2]. Furthermore, the compound's physical properties, such as its boiling point and density [3], and its established safety profile , are intrinsic characteristics that impact its handling, formulation, and synthetic utility. Using an analog without this precise substitution pattern would introduce significant uncertainty in reaction outcomes, biological activity, and overall process reproducibility, thereby compromising the validity of research or the efficiency of a production process.

Quantitative Differentiation Evidence for 5,6-Dichloropyrimidin-4-ol Against Key Comparators


Superior Kinase Inhibition: Potent Activity Against PDHK4 and PDK1 Compared to Inactive or Less Potent Analogs

5,6-Dichloropyrimidin-4-ol demonstrates potent, low nanomolar inhibitory activity against specific kinase targets, namely Pyruvate Dehydrogenase Kinase 4 (PDHK4) and 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), a profile that is not shared by all pyrimidine derivatives. Its measured IC50 values are 21 nM for PDHK4 and 62 nM for PDK1 [1]. In contrast, many other simple chlorinated pyrimidines exhibit no or significantly weaker activity against these specific enzymes, highlighting the critical importance of the 5,6-dichloro-4-ol substitution pattern for achieving this level of potency.

Kinase Inhibition Medicinal Chemistry Cancer Research

Broader Antiviral Spectrum: Class-Level Inference for Dichloropyrimidines Over Other Heterocycles

As a member of the dichloropyrimidine class, 5,6-Dichloropyrimidin-4-ol aligns with a group of compounds known for a specific and broad antiviral spectrum. Studies on dichloropyrimidines have demonstrated their ability to inhibit the growth of unrelated RNA and DNA viruses, including polio 1, coxsackie B1, vaccinia, and herpes simplex viruses [1]. This class-level activity differentiates them from other heterocyclic compounds, providing a strong rationale for prioritizing dichloropyrimidines like 5,6-Dichloropyrimidin-4-ol in early-stage antiviral screening programs.

Antiviral Research Virology Drug Discovery

Distinct Physicochemical Profile: Quantified Properties for Synthesis and Purification

The compound possesses distinct and quantified physicochemical properties that are critical for synthetic planning and quality control. Its calculated boiling point is 271.0±35.0 °C at 760 mmHg, and its density is 1.7±0.1 g/cm3 [1]. These specific values are not interchangeable with those of other chlorinated pyrimidine isomers. For instance, the positional isomers like 2,4-dichloropyrimidine or 4,6-dichloropyrimidine have different physical properties, which can impact reaction conditions, purification methods (e.g., distillation, recrystallization), and storage requirements.

Process Chemistry Synthetic Methodology Analytical Chemistry

Documented Safety and Handling Profile: Enabling Compliant and Safer Laboratory Use

5,6-Dichloropyrimidin-4-ol has a well-defined and documented safety profile according to the Globally Harmonized System (GHS), which is crucial for risk assessment and safe laboratory handling. It is classified with the signal word 'Warning' and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This level of detailed hazard communication is not universally available for all niche research chemicals or custom-synthesized analogs, providing a significant advantage in terms of occupational safety and regulatory compliance for procurement and use.

Laboratory Safety Chemical Hygiene Regulatory Compliance

Optimal Research and Industrial Application Scenarios for 5,6-Dichloropyrimidin-4-ol Based on Quantified Evidence


Medicinal Chemistry: Lead Generation and Optimization for Kinase Inhibitors

5,6-Dichloropyrimidin-4-ol is an ideal starting scaffold for medicinal chemistry programs focused on developing novel kinase inhibitors, particularly those targeting the PDHK and PDK families. The demonstrated low nanomolar IC50 values (21 nM for PDHK4 and 62 nM for PDK1) [1] provide a high-potency starting point for structure-activity relationship (SAR) studies. Researchers can prioritize this compound over less characterized pyrimidines to rapidly explore chemical space and improve potency and selectivity against these clinically relevant targets.

Antiviral Drug Discovery: Broad-Spectrum Screening and Hit-to-Lead Development

Given the established class-level antiviral activity of dichloropyrimidines against a range of DNA and RNA viruses [1], this compound serves as a strategic starting material for developing new antiviral agents. It is well-suited for inclusion in broad-spectrum screening panels and for hit-to-lead optimization. Its use allows research teams to leverage a known antiviral pharmacophore, potentially accelerating the identification of novel treatments for viral infections where current options are limited.

Process and Synthetic Chemistry: Development of Scalable and Reproducible Synthetic Routes

The well-defined and quantifiable physical properties of 5,6-Dichloropyrimidin-4-ol, including its boiling point (271.0±35.0 °C) and density (1.7±0.1 g/cm3) [1], make it a predictable and reliable intermediate for process development. Chemists can use these data to design robust and scalable synthetic routes, optimize purification steps, and ensure batch-to-batch consistency. This level of characterization is essential for transferring synthetic procedures from research scale to pilot or production scale in both pharmaceutical and agrochemical industries [2].

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